![molecular formula Chemical Formula B538142 Ono-AE3-237](/img/structure/B538142.png)
Ono-AE3-237
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ONO-AE3-237 is a potent, selective, and orally active prostaglandin d2 receptor antagonist
Wissenschaftliche Forschungsanwendungen
Inhibition of Myeloid Derived Suppressor Cells and Glioma Growth
Ono-AE3-237 has been shown to inhibit Myeloid Derived Suppressor Cells (MDSCs) and effectively reduce glioma growth. This compound acts as an antagonist of the prostaglandin E (EP)-4 receptor, a key regulator in the cyclooxygenase (COX)-2 pathway which is associated with prostaglandin synthesis. Studies have demonstrated that treatment with this compound in mice bearing gliomas led to a significant reduction in tumor growth and MDSC activity. This indicates a potential application of this compound in glioma treatment to suppress Ly6C+ MDSCs and enhance anti-tumor immunity (Kohanbash et al., 2014).
Impacts on Bone Metastasis from Prostate Cancer
This compound has been studied for its effects on bone metastasis formation from prostate cancer in mice. It appears to inhibit the formation of bone metastases, suggesting its therapeutic potential in preventing or treating metastasis in prostate cancer. The mechanism involves the antagonism of the EP4 receptor, which is implicated in cancer progression and metastasis formation (Song Xu et al., 2014).
Inhibition of Myeloid-Derived Suppressor Cells in Additional Glioma Models
Further research on this compound's impact on glioma models confirms its role in inhibiting myeloid-derived suppressor cells and reducing glioma growth. This includes studies on additional murine glioma models, reinforcing its potential as a treatment option to suppress immune suppression by MDSCs in the tumor environment and enhance anti-tumor immunity (Kohanbash et al., 2014).
Role in Peritoneal Dialysis-Associated Peritoneal Fibrosis
In the context of peritoneal dialysis, this compound has been studied for its role in ameliorating peritoneal fibrosis. By acting as an antagonist of the PGE2 receptor 4 (EP4), it inhibits inflammatory responses and the development of peritoneal fibrosis, suggesting a therapeutic benefit for patients undergoing peritoneal dialysis (Qimei Luo et al., 2022).
Eigenschaften
Molekularformel |
Chemical Formula |
---|---|
Molekulargewicht |
484.5 g/mol |
IUPAC-Name |
[1-(4-{[(2S)-4,6-Dimethyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl]methoxy}benzoyl)-2-methyl-1H-indol-4-yl]acetic acid |
InChI |
InChI=1S/C29H28N2O5/c1-18-7-12-27-26(13-18)30(3)16-23(36-27)17-35-22-10-8-20(9-11-22)29(34)31-19(2)14-24-21(15-28(32)33)5-4-6-25(24)31/h4-14,23H,15-17H2,1-3H3,(H,32,33)/t23-/m0/s1 |
InChI-Schlüssel |
PDLHJVXUGHZZQP-QHCPKHFHSA-N |
Isomerische SMILES |
CC1=CC2=C(C=C1)O[C@@H](CN2C)COC3=CC=C(C=C3)C(=O)N4C(=CC5=C(C=CC=C54)CC(=O)O)C |
SMILES |
O=C(O)CC1=CC=CC2=C1C=C(C)N2C(C3=CC=C(OC[C@H]4OC5=CC=C(C)C=C5N(C)C4)C=C3)=O |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC(CN2C)COC3=CC=C(C=C3)C(=O)N4C(=CC5=C(C=CC=C54)CC(=O)O)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
ONO-AE3-237; ONO AE3 237; ONOAE3237 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.